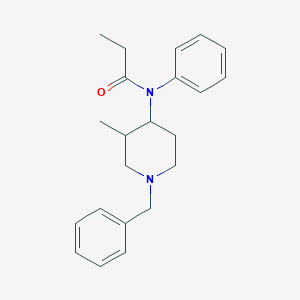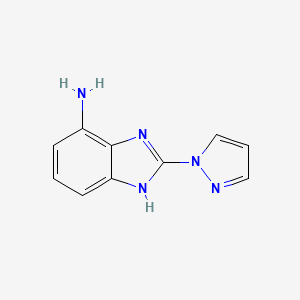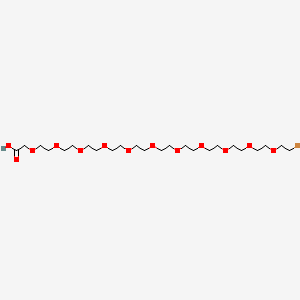
naphthalene-2-carboxylate;vanadium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2-carboxylate;vanadium(4+) is a chemical compound known for its unique properties and applications. It is also referred to as vanadyl naphthenate and has the molecular formula C44H28O8V. This compound is a complex of naphthenic acids and vanadium in the +4 oxidation state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carboxylate;vanadium(4+) typically involves the reaction of naphthenic acids with vanadium pentoxide (V2O5) under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or xylene, at elevated temperatures. The vanadium pentoxide is reduced to vanadium(4+) during the reaction, forming the desired complex .
Industrial Production Methods
Industrial production of naphthalene-2-carboxylate;vanadium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through filtration and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2-carboxylate;vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(3+).
Substitution: The naphthenic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) complexes .
Wissenschaftliche Forschungsanwendungen
Naphthalene-2-carboxylate;vanadium(4+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of vanadium-based materials and as an additive in lubricants and coatings
Wirkmechanismus
The mechanism of action of naphthalene-2-carboxylate;vanadium(4+) involves its interaction with various molecular targets and pathways. In biological systems, it can activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl sulfate (VOSO4): Another vanadium(4+) compound with similar redox properties.
Vanadyl acetylacetonate (VO(acac)2): A vanadium(4+) complex with acetylacetonate ligands.
Vanadyl naphthenate: A similar compound with different naphthenic acid ligands
Uniqueness
Naphthalene-2-carboxylate;vanadium(4+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to participate in various redox reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C44H28O8V |
|---|---|
Molekulargewicht |
735.6 g/mol |
IUPAC-Name |
naphthalene-2-carboxylate;vanadium(4+) |
InChI |
InChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
InChI-Schlüssel |
DLHFCHPXIYNOOK-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102089.png)
![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)



![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)

![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)


